molecular formula C11H20O3 B037748 D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) CAS No. 120788-80-9

D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI)

Cat. No. B037748
M. Wt: 200.27 g/mol
InChI Key: BNUDEZVLKQTCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), also known as CPDDM, is a synthetic compound that has been widely used in scientific research. CPDDM is a cyclopentylidene derivative of 2,3-dideoxyribose, which is a component of DNA. CPDDM has been used in various fields of research, including medicinal chemistry, molecular biology, and biochemistry.

Mechanism Of Action

The mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is not fully understood, but it is believed to involve the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a structural analog of 2-deoxyribose, which is a component of DNA. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is believed to inhibit DNA synthesis by incorporating into the growing DNA chain and causing premature termination of the chain.

Biochemical And Physiological Effects

D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have various biochemical and physiological effects. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce apoptosis in cancer cells by activating the caspase pathway. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes, such as reverse transcriptase and topoisomerase. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce oxidative stress in cells, which can lead to cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in lab experiments is its relatively simple synthesis method. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is also relatively stable and can be stored for long periods of time. However, one of the limitations of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is its potential toxicity. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in the lab.

Future Directions

There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI). One area of research is the development of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), particularly its interaction with DNA. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) could be further investigated for its potential use in the treatment of viral infections, cancer, and bacterial infections.
Conclusion:
In conclusion, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a synthetic compound that has been widely used in scientific research. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antiviral, anticancer, and antibacterial activity, and its mechanism of action involves the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), and further investigation of its biological activity and mechanism of action could lead to the development of new therapeutic agents.

Synthesis Methods

D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be synthesized by the reaction of 2,3-dideoxyribose with cyclopentylideneacetaldehyde in the presence of a catalyst. The reaction yields D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) as a white crystalline solid with a melting point of 156-157°C. The synthesis of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is relatively simple and can be accomplished in a few steps. The purity of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been used in various scientific research applications, including antiviral, anticancer, and antibacterial studies. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with their DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus and Escherichia coli.

properties

CAS RN

120788-80-9

Product Name

D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI)

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(2-ethyl-3-methyl-1,4-dioxaspiro[4.4]nonan-3-yl)methanol

InChI

InChI=1S/C11H20O3/c1-3-9-10(2,8-12)14-11(13-9)6-4-5-7-11/h9,12H,3-8H2,1-2H3

InChI Key

BNUDEZVLKQTCCS-UHFFFAOYSA-N

SMILES

CCC1C(OC2(O1)CCCC2)(C)CO

Canonical SMILES

CCC1C(OC2(O1)CCCC2)(C)CO

synonyms

D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl- (9CI)

Origin of Product

United States

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